3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C₁₁H₁₃ClN₂O₂ and its molecular weight is 240.69. The purity is usually 95%.
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Scientific Research Applications
Selectivity Control in Hydrogenation Processes
- Process Analytical Technologies : The hydrogenation of a related compound was analyzed using mid-IR and near-IR techniques, demonstrating the compound's utility in process analytical technologies (Smet et al., 2005).
Synthesis of Paliperidone
- Intermediate in Drug Synthesis : This compound was used as a key intermediate in the synthesis of paliperidone, an antipsychotic medication, showcasing its importance in pharmaceutical chemistry (Ji Ya-fei, 2010).
Catalytic Hydrogenation Studies
- Facilitating Heterocyclic Saturation : It has been used in the catalytic hydrogenation of heterocyclic systems, playing a critical role in the synthesis of various derivatives (Rečnik et al., 2000).
Antibacterial Agent Synthesis
- Development of Antibacterial Agents : A study synthesized derivatives of this compound and tested them for antibacterial activity, indicating its potential in developing new antibacterial drugs (Krishnamurthy et al., 2013).
Vilsmeier–Haack Formylation
- Chemical Reactions and Transformations : This compound was involved in Vilsmeier–Haack formylation, showing its applicability in organic synthesis reactions (Horváth et al., 1983).
Pyrimidine Intermediate for Risperidone
- Optimizing Synthetic Processes : The compound was utilized in optimizing the synthetic process for a pyrimidine intermediate in the production of risperidone, highlighting its role in improving manufacturing efficiency (Hao Xiaoyan, 2010).
Crystallographic Analysis
- Molecular Structure Elucidation : The molecular structure of this compound was analyzed through crystallography, contributing to our understanding of its chemical properties (Jasinski et al., 2009).
Synthesis of Fused Polycyclic Pyrimidines
- Synthesizing Novel Compounds : Research demonstrated its use in synthesizing novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, expanding its applications in synthetic chemistry (Bakhite et al., 2005).
Tautomerism and Isomerism Studies
- Analyzing Chemical Properties : The compound has been studied for its tautomerism and isomerism, providing insights into its chemical behavior and reactivity (Tóth et al., 1983).
Synthesis of Pyrido[1,2-a]pyrimidin-4-ones
- Exploring Antimicrobial Potential : Though a study found that synthesized 4H-pyrido[1,2-a]pyrimidin-4-ones did not exhibit antimicrobial activity, it highlights the ongoing exploration of this compound's potential in various biological applications (Ferrarini et al., 1995).
Safety and Hazards
Properties
IUPAC Name |
3-(2-chloroethyl)-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPXOUAVKJQFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CCCC(=O)C2=N1)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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